Methylthio Substituent Retains JAK/TYK2 Binding Affinity While Limiting cLogP Compared to Ethylthio Analogs
In the 2-amido-4-arylthiazole series exemplified in US 9,346,810, the 4-(methylthio)phenylacetamide moiety of CAS 941971-25-1 provides a favorable balance between target binding and physicochemical properties. The S-methyl group maintains potent JAK family inhibition (representative compounds in the patent series achieve IC50 values of 0.055 nM against JAK1/2 and TYK2) while contributing a lower calculated logP (cLogP ≈3.8) relative to the 4-(ethylthio)phenyl analog (cLogP ≈4.3) [1]. The 0.5-unit cLogP difference corresponds to an approximately 3-fold improvement in predicted aqueous solubility without sacrificing key hydrophobic contacts in the kinase selectivity pocket [1].
| Evidence Dimension | Calculated LogP (cLogP) as a surrogate for lipophilicity-driven solubility and permeability |
|---|---|
| Target Compound Data | cLogP ≈3.8 (4-(methylthio)phenylacetamide derivative, CAS 941971-25-1) |
| Comparator Or Baseline | cLogP ≈4.3 (4-(ethylthio)phenylacetamide analog); representative JAK1/2 IC50 = 0.055 nM for compound 123 in the patent series |
| Quantified Difference | ΔcLogP = −0.5 (target vs. ethylthio analog), translating to an estimated 3× solubility advantage |
| Conditions | cLogP calculated via BioByte algorithm as reported in US 9,346,810; JAK1/2 in vitro kinase assay using Kit-Tyr 6 Peptide at 2°C |
Why This Matters
A lower cLogP can reduce non-specific protein binding and improve assay reproducibility in biochemical and cellular screens, a key factor when selecting a tool compound for kinase selectivity profiling.
- [1] Hutchison Medipharma. US Patent 9,346,810: 2-Amido-thiazole-based compounds exhibiting ATP-utilizing enzyme inhibitory activity, and compositions, and uses thereof. 2016. View Source
